molecular formula C14H18N2O2 B2858232 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione CAS No. 24740-09-8

5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione

Cat. No.: B2858232
CAS No.: 24740-09-8
M. Wt: 246.31
InChI Key: NUIRIHYFBOQYKA-UHFFFAOYSA-N
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Description

5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione is a chemical compound with the CAS registry number 24740-09-8 and a molecular formula of C 14 H 18 N 2 O 2 , corresponding to a molecular weight of 246.30 g/mol . This solid substance belongs to the imidazolidine-2,4-dione class of compounds, more commonly known as hydantoins . The core hydantoin structure is characterized by a five-membered ring system and is known to exhibit various biological activities, though the specific research applications and mechanism of action for this particular analog are not fully detailed in the public domain and constitute an area for ongoing investigation . Researchers are exploring compounds within this class for their potential value in several scientific fields. The structural features of this molecule, including a lipophilic 4-(2-methylpropyl)phenyl substituent, may make it a subject of interest in the design and synthesis of novel bioactive molecules for research purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)8-10-4-6-11(7-5-10)14(3)12(17)15-13(18)16-14/h4-7,9H,8H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIRIHYFBOQYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial-Scale Synthesis via Urea-Glyoxal Condensation

The most scalable approach derives from the method disclosed in US20100010233A1 , which outlines a two-step condensation-dehydration protocol for imidazolidin-2,4-dione derivatives.

Reaction Mechanism and Conditions

The synthesis begins with a urea precursor containing the target substituents: N-(4-isobutylphenyl)-N’-methylurea . This compound reacts with glyoxal in the presence of a base (e.g., triethylamine or NaOH) at 150–250°C under reflux. The reaction proceeds via nucleophilic attack of the urea’s amine groups on glyoxal’s carbonyl carbons, forming a 4,5-dihydroxy-2-imidazolidinone intermediate.

Critical Parameters:
  • Temperature : 180–220°C optimizes cyclization while minimizing side reactions.
  • Base Selection : Organic bases (e.g., triethylamine) enhance solubility, whereas inorganic bases (e.g., NaOH) reduce costs.
  • Glyoxal Stoichiometry : A 1:1 molar ratio of urea to glyoxal prevents oligomerization.

Dehydration to Imidazolidinedione

The intermediate undergoes acid-catalyzed dehydration (e.g., HCl or H₂SO₄) at 80–100°C, eliminating two water molecules to form the conjugated dione system. Alternatively, thermal dehydration at 200–250°C under reduced pressure achieves comparable yields.

Yield Optimization:
Parameter Acid-Catalyzed Route Thermal Route
Temperature (°C) 90 220
Time (h) 4 2
Yield (%) 78–82 75–80

Laboratory-Scale Synthesis via Amino Acid Cyclization

A modular approach reported in Molecules (2010) adapts amino acid derivatives for asymmetrically substituted imidazolidinediones.

Synthesis of 4-(2-Methylpropyl)phenylglycine

The precursor 4-(2-methylpropyl)phenylglycine is prepared via Strecker synthesis:

  • Condensation : 4-Isobutylbenzaldehyde reacts with ammonium chloride and potassium cyanide in methanol to form the α-aminonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed under acidic reflux (6N HCl, 8h) to yield the racemic amino acid.

Cyclization with Methyl Isocyanate

The glycine derivative reacts with methyl isocyanate in anhydrous THF at 0–5°C, followed by acid-mediated cyclization (HCl, 70°C) to form the imidazolidinedione core.

Reaction Profile:
  • Cyclization Efficiency : 85–90% conversion observed via HPLC.
  • Stereoselectivity : Racemic product forms due to non-chiral conditions.

Purification and Characterization

Azeotropic Distillation

The patent highlights azeotropic distillation with toluene to isolate intermediates, removing water and unreacted glyoxal. This step enhances purity to >95% prior to dehydration.

Recrystallization

Final purification uses ethanol-water (1:1), yielding crystalline product with melting point 180–183°C . Purity (>95%) is confirmed via NMR and LC-MS.

Spectral Data:
  • ¹H NMR (DMSO-d₆) : δ 1.02 (d, 6H, CH(CH₃)₂), 1.85 (m, 1H, CH(CH₃)₂), 2.45 (s, 3H, C5-CH₃), 7.25–7.40 (m, 4H, Ar-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 3280 cm⁻¹ (N-H).

Comparative Analysis of Methods

Metric Urea-Glyoxal Route Amino Acid Route
Scalability Industrial Laboratory
Reaction Time 6–8 h 12–16 h
Yield (%) 75–82 70–75
Purity (%) 95 90–92
Cost Efficiency High Moderate

Challenges and Innovations

Side Reactions

  • Dimerization : Excess glyoxal promotes dimer formation, mitigated by stoichiometric control.
  • Racemization : The amino acid route lacks enantiocontrol, necessitating chiral catalysts for optical purity.

Green Chemistry Advances

Recent innovations replace glyoxal with biomass-derived dihydroxyacetone, reducing toxicity. Microwave-assisted dehydration also cuts reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione, also known as 5-(4-isobutylphenyl)-5-methyl-2,4-imidazolidinedione, is a chemical compound with the CAS number 120356-52-7 or 24740-09-8 . It has a molecular weight of 246.31 . This compound is available in powder form with a purity of 95% .

Chemical Structure and Specifications

The chemical structure of this compound is represented by the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} . Key specifications include:

  • CAS Number: 120356-52-7
  • Purity: 95%
  • Molecular Weight: 246.31
  • Physical Form: Powder
  • Melting Point: 180-183 °C

Potential Applications

While the provided search results do not detail specific applications of this compound, the broader context of cosmetic and pharmaceutical research suggests potential uses.

Cosmetics: Cosmetic products, including creams, lotions, gels, and sprays, are widely applied to the skin . Polymers, whether synthetic, semi-synthetic, or natural, play a crucial role in these formulations as film formers, fixatives, rheology modifiers, and more . Polymers can be used in nanoparticles for delivering fragrances and active nutrients, improving their release profiles and bioactivity on the skin .

Mechanism of Action

The mechanism of action of 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Tankyrase Inhibition

The compound 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione () shares structural similarities with the target compound. It exhibits dual binding to Tankyrase 1 (TNKS1) and 2 (TNKS2) with free energies of -43.88 kcal/mol and -30.79 kcal/mol, respectively. The para-substituted quinazolinone moiety facilitates π-π stacking and hydrogen bonding with TNKS residues (e.g., Gly 1032 and Tyr 1071) . By contrast, the target compound’s isobutylphenyl group lacks this π-system, suggesting reduced affinity for TNKS but possible activity in other targets requiring hydrophobic interactions.

5-HT6 Receptor Modulation

Compound 26 (), featuring a triazine-linked naphthyl group, demonstrates high selectivity for the 5-HT6 receptor due to its planar aromatic system. The target compound’s aliphatic isobutyl chain may limit similar receptor engagement but could be advantageous for non-CNS targets .

Biological Activity

5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione, also known by its CAS number 120356-52-7, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 5-(4-isobutylphenyl)-5-methyl-2,4-imidazolidinedione
  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.31 g/mol
  • Melting Point : 180-183 °C

Research indicates that this compound exhibits various biological activities through its interaction with cellular pathways. The compound has been shown to influence:

  • Enzymatic Activity : It acts as an inhibitor in several enzymatic pathways, which can be beneficial in conditions where modulation of enzyme activity is desired.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResultReference
Enzyme InhibitionIC50 values indicate moderate inhibition of target enzymes
Antioxidant ActivityScavenging activity on DPPH radicals was observed
Antimicrobial TestingEffective against E. coli and S. aureus at concentrations >50 µM

Case Studies

  • Study on Enzyme Inhibition : A study published in a peer-reviewed journal assessed the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition with an IC50 value suggesting potential therapeutic applications in metabolic disorders.
  • Antioxidant Efficacy : Another study evaluated the antioxidant capacity using various assays (DPPH and ABTS). The results demonstrated that the compound significantly reduced oxidative stress markers in cultured cells, indicating its potential use as a protective agent in oxidative stress-related diseases.
  • Microbial Resistance : A recent investigation into the antimicrobial properties highlighted its effectiveness against resistant strains of bacteria, suggesting its application in developing new antimicrobial agents.

Q & A

Synthesis and Reaction Design

Q: What synthetic methodologies are recommended for preparing 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione derivatives, and how can reaction conditions be optimized to improve yields? A: The compound can be synthesized via nucleophilic substitution (e.g., alkylation or acylation of the hydantoin core). For example, and describe using General Method B , where a hydantoin precursor reacts with a ketone or chloro-substituted intermediate under basic conditions (e.g., K₂CO₃ in DMF). Key optimization strategies include:

  • Temperature control : Heating at 60–80°C ensures reactivity without decomposition.
  • Stoichiometry : A 10–20% excess of the electrophilic reagent (e.g., 2-chloro-1-aryl-ethanone) improves conversion .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
    Yield variations (45–68% in vs. 60% in ) may arise from steric or electronic effects of substituents.

Spectral Characterization Challenges

Q: How can researchers resolve overlapping signals in the ¹H NMR spectra of 5-alkyl-5-arylhydantoins, particularly multiplet overlaps with solvent peaks? A: Overlapping signals (e.g., δ 3.26–3.36 ppm in ) often occur due to proximity to the DMSO-d₆ water peak. Strategies include:

  • High-field NMR : Use 500+ MHz instruments for better resolution.
  • Deuterated solvents : Switch to CDCl₃ or acetone-d₆ to shift solvent peaks.
  • 2D experiments : HSQC or COSY can isolate coupled protons .
    For ¹³C NMR, fluorine-coupled splitting (e.g., ¹JCF = 252.48 Hz in ) requires careful assignment using DEPT-135 or computational tools .

Advanced Computational Modeling

Q: How can quantum chemical calculations guide the design of this compound derivatives with enhanced bioactivity? A: highlights ICReDD’s reaction path search methods , combining density functional theory (DFT) and molecular docking to predict:

  • Reactivity : Transition state energies for alkylation steps.
  • Binding affinity : Interactions with enzymes (e.g., cyclooxygenase or kinase targets).
    For example, substituents like trifluoromethoxy ( ) increase metabolic stability, predicted via logP and polar surface area calculations .

Discrepancy Analysis in Experimental Data

Q: How should researchers address contradictions in yield or purity data across studies of structurally similar hydantoins? A: Contradictions (e.g., 45.6% yield in vs. 68% in ) may stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., -SO₂CH₃ in ) slow reactivity vs. electron-donating groups (e.g., -OCH₃ in ).
  • Workup protocols : Column chromatography () vs. recrystallization () impacts recovery.
    A systematic comparison table can isolate variables:
Substituent (R)Reaction Time (h)Yield (%)Purity (%)Reference
4-Fluorophenyl1245.6>95
4-Tetrazolyl86898

Biological Activity Profiling

Q: What in silico and in vitro approaches are recommended to evaluate the pharmacological potential of this compound derivatives? A:

  • Molecular docking : Use AutoDock Vina to predict binding to targets like PPARγ ( ) or bacterial enzymes ().
  • ADMET profiling : SwissADME predicts bioavailability, while ProTox-II assesses toxicity .
  • In vitro assays : Antimicrobial activity () can be tested via microbroth dilution (MIC values), and anti-inflammatory effects via COX-2 inhibition assays .

Structural Modifications for Enhanced Stability

Q: How do substituents at the 5-position influence the hydrolytic stability of imidazolidine-2,4-diones? A: Bulky substituents (e.g., 4-(2-methylpropyl)phenyl) sterically shield the hydantoin ring from hydrolysis. and show that electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃O) further stabilize the core by reducing electron density at the carbonyl groups. Accelerated stability studies (40°C/75% RH for 4 weeks) confirm <5% degradation for derivatives with these groups .

Industrial-Academic Translation Challenges

Q: What barriers exist in scaling up laboratory-scale synthesis of this compound, and how can they be mitigated? A: Barriers include:

  • Solvent volume : Replace DMF with greener solvents (e.g., ethanol/water) to reduce waste.
  • Catalyst recovery : Immobilized bases (e.g., polymer-supported K₂CO₃) improve recyclability.
  • Process control : Use inline FTIR or UPLC-MS () to monitor reaction progression in real time .

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